5-Bromo-4-fluoro-2-methylpyridine
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Overview
Description
5-Bromo-4-fluoro-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5BrFN. It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 4 are replaced by bromine and fluorine atoms, respectively, and the hydrogen at position 2 is replaced by a methyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-methylpyridine typically involves halogenation and methylation reactions starting from pyridine derivatives. One common method involves the bromination of 4-fluoro-2-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency. The bromination step is often followed by purification techniques such as distillation or recrystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the halogen atoms, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 in solvents like toluene or ethanol.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms under basic conditions.
Major Products Formed
Aryl-Substituted Pyridines: Formed via Suzuki-Miyaura coupling.
Pyridine Derivatives: Various substituted pyridines can be synthesized depending on the nucleophile used in substitution reactions.
Scientific Research Applications
5-Bromo-4-fluoro-2-methylpyridine is utilized in several scientific research fields:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The specific mechanism of action for 5-Bromo-4-fluoro-2-methylpyridine depends on its application and the target molecule it interacts with. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyridine derivatives are known to inhibit kinases or modulate neurotransmitter receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar in structure but lacks the methyl group at position 2.
4-Bromo-2-methylpyridine: Similar but lacks the fluorine atom at position 4.
5-Bromo-2-fluoropyridine: Similar but lacks the methyl group at position 2.
Uniqueness
5-Bromo-4-fluoro-2-methylpyridine is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse organic compounds .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNNCPNEOLFCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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